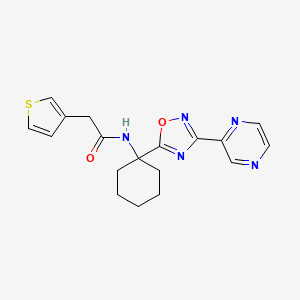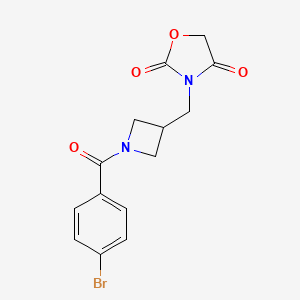
1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, also known as CPYPS, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPYPS is a sulfanyl-containing compound that has shown promising results in scientific research for its ability to inhibit certain enzymes, making it a potential candidate for use in drug development.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Research on the synthesis of heteroatomic compounds based on phenylthiourea and acetophenone derivatives, which share structural similarities with the query compound, highlights the importance of sulfur- and nitrogen-containing derivatives in developing compounds with physiological properties. These compounds have shown significant biological activity, useful in drug creation, characterized by their antioxidant effects and potential in stabilizing biological membranes (Farzaliyev et al., 2020).
Molecular Docking and In Vitro Screening : A study focused on the synthesis and molecular docking of pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activity, demonstrating the potential for new drug development (Flefel et al., 2018).
Biological and Pharmacological Applications
Anticancer and Antimicrobial Agents : Research into novel biologically potent heterocyclic compounds, including derivatives that incorporate pyridine, oxazole, and pyrazoline, has been pursued. These compounds have shown promise against cancer cell lines and pathogenic strains, underscoring the significance of such chemical structures in developing anticancer and antimicrobial agents (Katariya et al., 2021).
Anti-Tubercular Evaluation : A study on the synthesis of highly substituted pyridine derivatives revealed their potential in inhibiting Mycobacterium tuberculosis. This research demonstrates the application of similar chemical frameworks in addressing tuberculosis, a significant global health issue (Manikannan et al., 2010).
Material Science
- High Refractive Index Polyimides : The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with chlorophenyl groups, has been explored for applications requiring high refractive index and small birefringence materials. Such materials are valuable in optical and electronic applications (Tapaswi et al., 2015).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-14-3-1-13(2-4-14)16(22)11-23-17-6-5-15(20-21-17)12-7-9-19-10-8-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNZAAJHNJTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

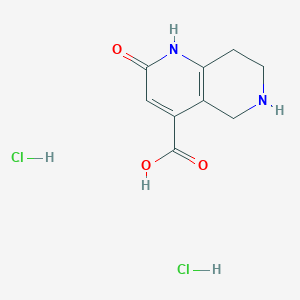
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)
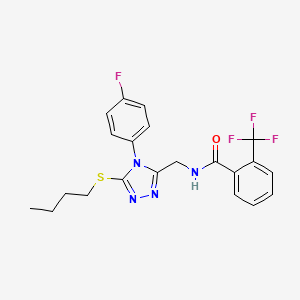
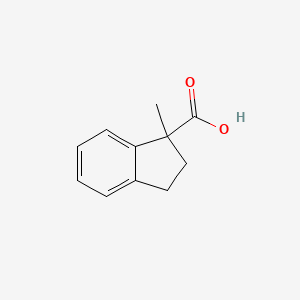


![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)
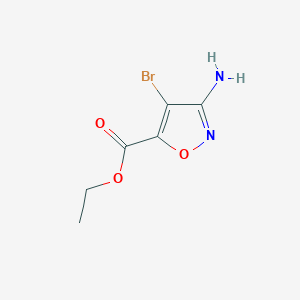
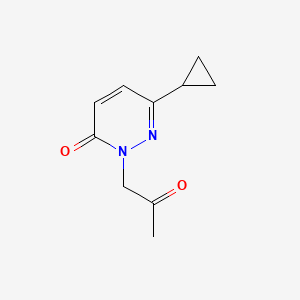

![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)
